molecular formula C7H13NO2S B13911695 Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate

Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate

Cat. No.: B13911695
M. Wt: 175.25 g/mol
InChI Key: SJTAJMOUIBTHFC-UHFFFAOYSA-N
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Description

Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate is a heterocyclic compound featuring a five-membered ring with sulfur and nitrogen atoms at the first and third positions, respectively. This compound is part of the thiazolidine family, known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate can be synthesized through various methods, including multicomponent reactions, click reactions, and green chemistry approaches. One common method involves the reaction of 2-ethyl-1,3-thiazolidine-4-carboxylic acid with methanol in the presence of a catalyst . The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to enhance yield and purity. The use of nano-catalysis and green chemistry principles, such as solvent-free conditions and recyclable catalysts, is becoming increasingly popular to improve the environmental footprint of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives with altered functional groups .

Scientific Research Applications

Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-ethyl-1,3-thiazolidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring can form coordination complexes with metal ions, influencing various biochemical processes. Additionally, the compound can modulate enzyme activity and interact with cellular receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo a wide range of chemical reactions and its diverse applications in research and industry make it a valuable compound in the field of medicinal chemistry .

Properties

IUPAC Name

methyl 2-ethyl-1,3-thiazolidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S/c1-3-6-8-5(4-11-6)7(9)10-2/h5-6,8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJTAJMOUIBTHFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1NC(CS1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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